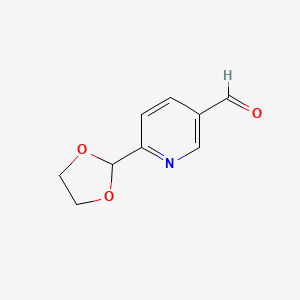
6-(1,3-Dioxolan-2-YL)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.
Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.
Substitution: this compound imine or hydrazone derivatives.
Scientific Research Applications
6-(1,3-Dioxolan-2-YL)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with primary amines, which are key intermediates in various biochemical pathways . The dioxolane ring provides stability and can act as a protecting group for the aldehyde, allowing selective reactions at other functional groups .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the nicotinaldehyde moiety, used as a solvent and in polymer chemistry.
1,3-Dioxane: Similar in structure but with a six-membered ring, used in organic synthesis and as a solvent.
Uniqueness: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and dioxolane moieties, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
1256819-17-6 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChI Key |
CKBGNLYBDWVECH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















